2-(Trifluoromethyl)quinoline-5,8-diol
Overview
Description
2-(Trifluoromethyl)quinoline-5,8-diol is a chemical compound with the molecular formula C10H6F3NO2 and a molecular weight of 229.16 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringC1=CC(=NC2=C(C=CC(=C21)O)O)C(F)(F)F
. Physical and Chemical Properties Analysis
This compound is a solid compound . It is stored at room temperature in continental US .Scientific Research Applications
Genotoxicity and Mutagenicity Studies
Genotoxicity of Quinoline Analogs : The food mutagen 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), an analog of quinoline, was studied for its genotoxic properties. Quinoline showed weak positive results in unscheduled DNA repair assays, hinting at its genotoxic potential, though it was less potent compared to IQ and other analogs. Quinoline was also involved in a topical application study with mice, indicating its relevance in carcinogenicity studies (Barnes et al., 1985).
Pharmacological Properties and Drug Metabolism
Quinoline Derivatives and Serotonin Metabolism : A study on quipazine, 2-(1-piperazinyl)-quinoline, explored its impact on serotonin metabolism in the rat brain. It demonstrated the compound's ability to interact with serotonin receptors and its potential inhibitory effects on monoamine oxidase and serotonin uptake. This sheds light on the diverse pharmacological actions of quinoline derivatives (Fuller et al., 1976).
Synthesis and Biological Evaluation of Pyridoquinolines : A study focused on the synthesis of pyridoquinoline derivatives and their potential as diuretic agents. It highlighted the importance of specific structural features for biological activity, suggesting the potential of these compounds in pharmacological applications (Ukrainets et al., 2018).
Anticonvulsant and Anti-inflammatory Properties
Anticonvulsant Activity of Quinoline Derivatives : Research into 7-alkoxy-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline-1(2H)-one derivatives revealed their potential as anticonvulsants. One compound, in particular, showed significant activity and a higher safety margin compared to standard drugs, indicating the therapeutic potential of quinoline derivatives in epilepsy treatment (Jin et al., 2006).
Anti-inflammatory and Analgesic Activities of Quinoline Carboxamides : Carboxamides derived from 2-phenyl quinoline were studied for their anti-inflammatory and analgesic properties. Some derivatives demonstrated significant activity, comparable to diclofenac sodium, in animal models of inflammation, highlighting the potential of quinoline derivatives in treating inflammatory conditions (Khalifa et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
2-(trifluoromethyl)quinoline-5,8-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)8-4-1-5-6(15)2-3-7(16)9(5)14-8/h1-4,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUKLKBSYSRSHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=CC(=C21)O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744625 | |
Record name | 8-Hydroxy-2-(trifluoromethyl)quinolin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41192-41-0 | |
Record name | 8-Hydroxy-2-(trifluoromethyl)quinolin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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